Phenyldehydroalanine
Overview
Description
Phenyldehydroalanine is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid
Mechanism of Action
Target of Action
Phenyldehydroalanine is a small molecule that belongs to the class of organic compounds known as cinnamic acids . These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . It’s worth noting that phenylalanine, a similar compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyldehydroalanine can be synthesized through several methods. One common approach involves the preparation of phenylselenocysteine, which is then converted to this compound through a chemoselective, mild oxidation process using hydrogen peroxide or sodium periodate . This method allows for the incorporation of this compound into peptides by standard solid-phase peptide synthesis techniques.
Another method involves the use of alpha-bromo-phenylalanine, which undergoes dehydrohalogenation to form this compound. This reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production if needed. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyldehydroalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form phenylalanine or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the electrophilic double bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Phenylalanine or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyldehydroalanine has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and as a precursor for various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a tool for studying enzyme mechanisms.
Industry: It is used in the preparation of specialized materials and as a building block for complex molecules.
Comparison with Similar Compounds
Phenyldehydroalanine is unique due to its electrophilic double bond and its ability to form stable conjugates with nucleophiles. Similar compounds include:
Dehydroalanine: Another nonproteinogenic amino acid with similar electrophilic properties.
Phenylalanine: A naturally occurring amino acid that lacks the electrophilic double bond.
Cinnamic acid: Shares the cinnamic acid structure but lacks the amino group.
This compound stands out due to its combination of the cinnamic acid structure and the electrophilic double bond, making it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
(Z)-2-amino-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQQKOKNPPGDO-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-39-1 | |
Record name | Phenyldehydroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyldehydroalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04584 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the conformational behavior of peptides containing Phenyldehydroalanine?
A1: Research indicates that peptides incorporating (Z)-β-Phenyldehydroalanine (ΔZPhe) exhibit intriguing conformational preferences. For instance, a linear hexapeptide containing two ΔZPhe residues was found to adopt a novel looping backbone structure in its solid state. This structure consists of three partially overlapped β-turns stabilized by intramolecular hydrogen bonds. [] Furthermore, studies on tripeptides demonstrate that ΔZPhe, along with similar β-Aryldehydroalanines like (Z)-β-(1-naphthyl)dehydroalanine and (Z)-β-(1-pyrenyl)dehydroalanine, tends to favor a type II β-turn conformation. This conformation is supported by a hydrogen bond between the carbonyl group of the N-terminal protecting group and the amide group of the C-terminal residue. [, ] Interestingly, the aryl group in these structures is not planar relative to the Cα=Cβ–Cγ plane of the ΔZPhe residue, suggesting steric interactions play a role in its conformational preference. []
Q2: How can this compound be utilized as a tool to study enzyme mechanisms?
A2: (Z)-β-Phenyldehydroalanine (PDA) and its analog, (Z)-β-styryldehydroalanine (SDA), serve as valuable spectroscopic probes for investigating enzyme mechanisms, particularly in the case of cysteine proteases like papain. [, ] These probes exhibit significant red shifts in their UV absorbance spectra upon acylation of the enzyme. This property allows researchers to directly monitor the kinetics of acylenzyme formation and breakdown, providing valuable insights into the catalytic mechanism.
Q3: Can you provide an example of how this compound-containing peptides have been used to study specific enzymes?
A3: Researchers have incorporated PDA and SDA into specific substrates and inhibitors of the enzyme papain to study its mechanism of action. [, ] For example, the incorporation of PDA into the peptide Ac-Phe-PDA-OEt allowed for the observation of a 49 nm red shift in its absorbance maximum upon acylation of papain. [] Similarly, SDA-containing peptides like Ala-Ala-Phe-SDA-OMe exhibited a 59 nm red shift upon acylation. [] These spectral changes allowed for the direct observation and quantification of acylenzyme formation, providing key information about the catalytic mechanism of papain.
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